Nordefrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-amino-1-hydroxypropyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFQWZLICWMTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
138-61-4 (hydrochloride) | |
| Record name | Benzyl alcohol, alpha-(1-aminoethyl)-3,4-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10859546 | |
| Record name | Nordefrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylnoradrenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6539-57-7 | |
| Record name | Methylnoradrenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6539-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, alpha-(1-aminoethyl)-3,4-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordefrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(3,4-dihydroxyphenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylnoradrenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis Pathways and Derivatization Strategies of Nordefrin
Chemical Synthesis Methodologies
Chemical synthesis of Nordefrin typically involves the construction of the catecholamine structure. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, information on the synthesis of related catecholamines like norepinephrine (B1679862) provides insight into potential methodologies. One approach described for norepinephrine synthesis involves using 3,4-dihydroxy-2'-chloroacetophenone or 3,4-dihydroxy-2'-bromoacetophenone as raw materials, followed by reaction with a chiral compound in a polar aprotic solvent, reduction with a reducing agent, and catalytic hydrogenation. google.com This method aims to increase the content of the desired R configuration product and reduce the need for subsequent resolution steps. google.com Another mentioned approach for norepinephrine synthesis involves using (-)-diisopinocampheylchloroborane, although this method is noted as having high cost and complex reaction conditions, making it less suitable for industrial production. google.com
Given this compound's structure as an alpha-methylated norepinephrine, chemical synthesis would likely involve similar strategies, incorporating a methyl group at the alpha-carbon position relative to the amine group. The synthesis of other related compounds like DMMDA from apiole (B1665137) also suggests various chemical routes can be employed to construct similar phenylisopropylamine scaffolds. handwiki.org
Biosynthetic Analogies and Precursor Pathways
This compound's structure is closely related to the naturally occurring catecholamine norepinephrine, and its biosynthetic pathway shares several common enzymatic steps. The biosynthesis of catecholamines like dopamine (B1211576), norepinephrine, and epinephrine (B1671497) begins with the amino acid tyrosine. cvpharmacology.comnih.govteknokrat.ac.id
Tyrosine Hydroxylase Activity and L-DOPA Formation
The initial and often rate-limiting step in catecholamine biosynthesis is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). cvpharmacology.comnih.govkau.edu.sawikipedia.orgmdpi.com This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH). cvpharmacology.comnih.govkau.edu.sawikipedia.org Tyrosine hydroxylase is an oxygenase that requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) as cofactors for its activity. nih.govwikipedia.org While highly specific for L-tyrosine, TH can also hydroxylate L-phenylalanine to a lesser extent. wikipedia.orgsigmaaldrich.com The activity of TH is tightly regulated through various mechanisms, including phosphorylation and feedback inhibition by catecholamines. nih.gov
Aromatic L-Amino Acid Decarboxylase (AAAD) in Dopamine Synthesis
L-DOPA is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC). cvpharmacology.comwikipedia.orgnih.govwikipedia.orgresearchgate.net This enzyme catalyzes the removal of the carboxyl group from L-DOPA. sigmaaldrich.comwikipedia.orgwikipedia.org AAAD utilizes pyridoxal (B1214274) phosphate (B84403) (PLP), an active form of vitamin B6, as a cofactor. wikipedia.org While AAAD can decarboxylate other naturally occurring aromatic L-amino acids, its action on L-DOPA is particularly rapid. sigmaaldrich.com Under normal conditions, AAAD is not the rate-limiting enzyme in dopamine synthesis, but it can become rate-limiting when exogenous L-DOPA is administered, such as in the treatment of Parkinson's disease. wikipedia.org
Dopamine β-Hydroxylase (DBH) and Norepinephrine Synthesis
The conversion of dopamine to norepinephrine is catalyzed by the enzyme dopamine β-hydroxylase (DBH), also known as dopamine β-monooxygenase. cvpharmacology.comwikipedia.orgresearchgate.netnih.govwikipedia.orgmedlink.com This enzyme is a copper-containing oxygenase that requires ascorbate (B8700270) (vitamin C) and molecular oxygen as cofactors. wikipedia.orgresearchgate.net Unlike the previous enzymes in the pathway which are predominantly cytosolic, DBH is primarily located within the vesicles where neurotransmitters are stored. wikipedia.orgwikipedia.org This means that the final step of norepinephrine synthesis occurs inside these vesicles. wikipedia.orgwikipedia.org Studies suggest that newly synthesized dopamine is preferentially utilized as a substrate for DBH within these vesicles. nih.gov DBH is not strictly specific to dopamine and can catalyze the beta-hydroxylation of other phenylethylamine derivatives. wikipedia.org
Phenylethanolamine N-Methyltransferase (PNMT) Related Pathways
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme primarily responsible for the conversion of norepinephrine to epinephrine (adrenaline) through the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of norepinephrine. wikipedia.orggenecards.orgtaylorandfrancis.comuniprot.org This enzyme is found in the adrenal medulla, as well as in some neurons in the brain and cardiomyocytes. wikipedia.orgtaylorandfrancis.com While PNMT's main role is in epinephrine synthesis, its activity highlights the potential for N-methylation in catecholamine metabolism and the synthesis of related compounds. PNMT can also methylate other substrates, including phenylethanolamine and octopamine (B1677172). uniprot.org The regulation of PNMT activity and gene expression can be influenced by various factors, including cholinergic pathways. jneurosci.org
The relationship of this compound to these pathways lies in its structural similarity to norepinephrine, differing by a methyl group on the alpha-carbon. While this compound itself is not a direct product of the standard human catecholamine biosynthetic pathway culminating in epinephrine, the enzymes and precursors involved in the synthesis of dopamine and norepinephrine represent analogous biochemical transformations that are relevant to understanding how a compound like this compound could potentially be synthesized or metabolized in biological systems or targeted for synthetic routes.
Development of this compound Analogues for Structure-Activity Studies
The development of analogues of bioactive compounds like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and potentially develop new compounds with modified or improved properties. nih.govrsc.orgrsc.orgnih.gov Structure-activity relationship studies aim to understand how changes in the chemical structure of a compound affect its biological activity.
For this compound, which is a vasoconstrictor and a norepinephrine derivative, SAR studies on its analogues would likely involve systematic modifications to the catechol ring, the hydroxyl group, the alpha-carbon methyl group, and the amine group. chemsrc.comncats.io These modifications can include altering the position or presence of hydroxyl groups on the aromatic ring, changing the length or branching of the carbon chain, or modifying the amine functionality.
Research on analogues of other compounds, such as antimicrobial peptides, demonstrates the utility of chemical synthesis in generating libraries of analogues with targeted structural changes to evaluate their impact on activity. nih.govrsc.orgrsc.org These studies often involve detailed synthesis of the modified compounds and subsequent biological testing to correlate structural features with observed effects. nih.govrsc.orgrsc.orgnih.gov While specific detailed research findings on this compound analogues and their SAR were not extensively provided in the search results, the general principles of SAR studies applied to catecholamine-related structures would be relevant. Such studies could involve assessing the vasoconstrictor potency, receptor binding profiles, or metabolic stability of this compound analogues to understand the structural requirements for its activity and guide the design of novel compounds.
Molecular and Cellular Mechanisms of Action of Nordefrin
Adrenergic Receptor Interactions
Adrenergic receptors are broadly classified into alpha (α) and beta (β) subtypes, each with further subdivisions. Nordefrin has been shown to interact with both alpha and beta adrenergic receptors. wikipedia.orgdrugbank.com
Alpha-Adrenergic Receptor Subtype Agonism (α1, α2)
This compound acts as an agonist at alpha-adrenergic receptors. wikipedia.orgdrugbank.com Alpha-1 (α1) adrenergic receptors are predominantly located on vascular smooth muscle and their activation typically leads to vasoconstriction. cvpharmacology.comwikipedia.org Alpha-2 (α2) adrenergic receptors are found both postjunctionally on smooth muscle and prejunctionally on sympathetic nerve terminals, where their activation can inhibit norepinephrine (B1679862) release, acting as a negative feedback mechanism. cvpharmacology.comnih.govwikipedia.org Studies have indicated that this compound exhibits agonistic activity towards both α1 and α2 receptor subtypes. wikipedia.orgnih.gov
Preferential Receptor Binding Profiles
Research suggests that this compound may exhibit preferential activity towards certain adrenergic receptor subtypes. Some sources indicate it has preferential activity at the α2-adrenergic receptor compared to alpha-1 and beta receptors. wikipedia.org However, it is also described as a non-selective agonist of α1-, α2-, and β-adrenergic receptors. wikipedia.org The binding affinity (Ki) of this compound for different receptor subtypes can provide insight into its preferential binding profile.
Data on this compound's Binding Affinity (Ki)
| Target Adrenergic Receptor Subtype | Species | Assay Description | Ki (nM) | Source |
| Alpha-2 adrenergic receptor | Rat | Displacement of [3H]clonidine from Alpha-2 adrenergic receptor of rat brain membranes | 7.70 | bindingdb.org |
| Alpha-1 adrenergic receptor | Rat | Inhibition of [3H]prazosin binding to Alpha-1 adrenergic receptor in rat forebrain homogenate | 7300 | bindingdb.org |
Note: Data compiled from BindingDB, representing reported binding affinities. bindingdb.org
This data suggests a significantly higher affinity for the alpha-2 adrenergic receptor compared to the alpha-1 adrenergic receptor in rat tissues. bindingdb.org
Intracellular Signal Transduction Cascades
Upon binding and activating adrenergic receptors, this compound initiates intracellular signaling cascades characteristic of GPCR activation. wikipedia.orgfrontiersin.orgelifesciences.org
G Protein-Coupled Receptor Activation (e.g., Gq protein)
Adrenergic receptors are coupled to heterotrimeric G proteins. wikipedia.orgwikipedia.orgumn.edu Activation of alpha-1 adrenergic receptors by agonists like this compound typically leads to the activation of Gq proteins. cvpharmacology.comwikipedia.orgwikipedia.org Gq proteins, upon activation, dissociate into Gαq and Gβγ subunits, both of which can then interact with downstream effector molecules. umn.eduwikipedia.orgnih.gov Alpha-2 adrenergic receptors are primarily coupled to Gi/o proteins, which generally inhibit adenylyl cyclase activity, leading to decreased intracellular cyclic AMP (cAMP) levels. cvpharmacology.comwikipedia.orgumn.eduwikipedia.org The specific G protein coupling profile for beta-adrenergic receptors is typically Gs, leading to activation of adenylyl cyclase and increased cAMP. wikipedia.orgumn.edu As a non-selective agonist, this compound's interaction with different receptor subtypes would consequently activate these distinct G protein pathways. wikipedia.org
Phosphatidylinositol Bisphosphate (PIP2) Pathway Involvement
Activation of Gq protein-coupled receptors, such as the alpha-1 adrenergic receptor, leads to the activation of phospholipase C-beta (PLC-β). cvpharmacology.comumn.eduwikipedia.orgnih.govwikipedia.org PLC-β is a membrane-bound enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). umn.eduwikipedia.orgnih.govlongdom.orgwikipedia.orgwikipedia.org IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol, increasing intracellular calcium concentrations. umn.eduwikipedia.orgnih.govwikipedia.org DAG remains in the membrane and, along with calcium, activates protein kinase C (PKC), which then phosphorylates various intracellular proteins, leading to a range of cellular responses. umn.eduwikipedia.orgnih.govwikipedia.org Since this compound is an agonist at alpha-1 adrenergic receptors, its action involves the activation of this PIP2 hydrolysis pathway. cvpharmacology.comwikipedia.orghmdb.ca
Role of Phospholipase C (PLC)
A critical step in the signaling pathway activated by α1-adrenergic receptors upon binding of agonists like this compound is the activation of Phospholipase C (PLC). nih.govvulcanchem.comfishersci.semims.comguidetopharmacology.org Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that are predominantly coupled to the heterotrimeric G protein Gq/11. nih.govvulcanchem.comfishersci.semims.com Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the Gq/11 protein. This exchange leads to the dissociation of the GTP-bound αq/11 subunit from the βγ dimer. The activated αq/11 subunit then interacts with and activates PLC, specifically the PLC-β isoforms. guidetopharmacology.org PLC is a membrane-associated enzyme that plays a pivotal role in signal transduction by hydrolyzing membrane phospholipids. guidetopharmacology.org
Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) Generation
The primary substrate for activated PLC in the α1-adrenergic receptor signaling pathway is phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. nih.govvulcanchem.comfishersci.seguidetopharmacology.org PLC catalyzes the hydrolysis of PIP2, cleaving it into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govvulcanchem.comfishersci.seguidetopharmacology.orgnih.gov This enzymatic cleavage is a central event that links receptor activation at the cell surface to downstream intracellular signaling events. The generation of these second messengers propagates the signal initiated by the binding of the agonist to the receptor.
Intracellular Calcium Mobilization and Regulation
Following its generation, IP3 diffuses into the cytoplasm and acts on specific receptors located on the membrane of the endoplasmic reticulum (ER), the primary intracellular calcium storage organelle. vulcanchem.comfishersci.senih.govnih.govlabsolu.caidrblab.netwikipedia.orgresearchgate.net Binding of IP3 to the IP3 receptors (IP3Rs), which are ligand-gated calcium channels, triggers the release of stored calcium ions from the ER lumen into the cytosol. vulcanchem.comfishersci.senih.govnih.govlabsolu.caidrblab.netwikipedia.orgresearchgate.net This rapid influx of calcium into the cytoplasm leads to a transient increase in intracellular calcium concentration ([Ca2+]i). The elevation of [Ca2+]i is a critical signal that regulates a wide array of cellular processes. idrblab.net Simultaneously, DAG remains associated with the plasma membrane, where it, along with increased intracellular calcium, activates various isoforms of Protein Kinase C (PKC). vulcanchem.comfishersci.senih.gov The increase in intracellular calcium can also be influenced by calcium influx from the extracellular space through various calcium channels, though the primary initial increase in this pathway is due to release from intracellular stores. idrblab.net
Myosin Light-Chain Kinase (MLCK) Activation and Phosphorylation
In smooth muscle cells, the increase in intracellular calcium concentration plays a key role in initiating contraction. nih.govnih.govwikipedia.org Calcium ions bind to calmodulin (CaM), a ubiquitous calcium-binding protein. nih.govnih.govnih.govwikipedia.org The binding of calcium induces a conformational change in calmodulin, allowing it to interact with and activate various enzymes, including Myosin Light-Chain Kinase (MLCK). nih.govnih.govnih.govwikipedia.org MLCK is a key enzyme in the regulation of smooth muscle contraction. Upon activation by the Ca2+/calmodulin complex, MLCK phosphorylates the regulatory light chain subunit of myosin II (MLC). nih.govnih.govnih.govwikipedia.org Phosphorylation of MLC at specific serine residues (notably Ser19) increases the actin-activated ATPase activity of myosin, enabling the interaction between myosin heads and actin filaments, which drives smooth muscle contraction. nih.gov This Ca2+/calmodulin/MLCK pathway is considered the primary mechanism for initiating smooth muscle contraction in response to agonists like this compound that act via α1-adrenergic receptors. wikipedia.org While MLCK itself can also be phosphorylated, this often plays a role in modulating its activity and calcium sensitivity rather than directly activating it in this context. cdutcm.edu.cnherts.ac.uk
Receptor Mimicry and Ligand Design Principles
This compound, as a synthetic sympathomimetic amine, can be understood in the context of receptor mimicry, where its chemical structure allows it to bind to and activate adrenergic receptors, mimicking the action of endogenous catecholamines like norepinephrine and epinephrine (B1671497). nih.govwikidata.org The design of ligands targeting adrenergic receptors, including compounds structurally related to this compound, involves understanding the specific interactions between the ligand molecule and the receptor binding site. Principles of ligand design aim to optimize parameters such as binding affinity and selectivity for specific receptor subtypes (α1A, α1B, α1D). nih.govmims.comciteab.comuni.lu
Structure-activity relationships (SAR) are fundamental in this process, exploring how modifications to the chemical structure of a ligand influence its interaction with the receptor and its resulting pharmacological activity. wikidata.orgwikipedia.orgsdsc.edumitoproteome.org Key structural features of adrenergic ligands, such as the catechol moiety and the amine group, are important for binding to conserved residues within the adrenergic receptor binding pocket. Variations in the side chain length, the presence and stereochemistry of hydroxyl groups, and substitutions on the aromatic ring or the amine group can significantly impact a ligand's affinity and selectivity for different adrenergic receptor subtypes. wikidata.orgsdsc.edu
Ligand design principles also involve considering factors such as the shape and polarity of the binding site, the role of water molecules in the binding interface, and the conformational flexibility of the ligand. uni.luguidetopharmacology.orgnih.gov Computational tools, including molecular docking and simulations, are often employed to predict binding modes and affinities and to guide the synthesis of novel compounds with improved pharmacological properties. uni.lunih.gov The design process seeks to create molecules that not only bind effectively but also elicit the desired functional response (agonist or antagonist activity) by stabilizing specific receptor conformations. uni.lumitoproteome.org this compound's structural similarity to norepinephrine likely contributes to its activity at alpha-adrenoceptors, illustrating how mimicking features of endogenous ligands can lead to effective receptor interactions. nih.gov
Pharmacological Characterization in Preclinical Research
In Vitro Pharmacological Investigations
The in vitro evaluation of Nordefrin provides foundational knowledge of its pharmacological behavior at the cellular and subcellular levels. These studies are essential for understanding its mechanism of action and metabolic fate.
Cell-Based Assays for Receptor Binding and Agonism
This compound is recognized as a non-selective agonist of α- and β-adrenergic receptors nih.gov. Qualitative assessments suggest a preferential activity towards α-adrenergic receptors, particularly the α2 subtype nih.govnih.gov. In direct comparisons, this compound's receptor profile more closely resembles that of norepinephrine (B1679862) than epinephrine (B1671497) nih.gov. It demonstrates potent α-adrenergic activity with comparatively less pronounced β2-adrenergic effects nih.gov.
Table 1: Summary of this compound's Adrenergic Receptor Activity (Qualitative)
| Receptor Subtype | Reported Activity |
| α1-Adrenergic | Agonist activity |
| α2-Adrenergic | Preferential agonist activity nih.govnih.gov |
| β-Adrenergic | Agonist activity, with less β2 activity than epinephrine nih.gov |
Analysis of Cellular Responses and Signaling Pathway Modulation
The interaction of this compound with adrenergic receptors is expected to initiate downstream cellular signaling cascades characteristic of these receptor subtypes. Alpha-1 adrenergic receptor activation typically leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium amegroups.cnnih.gov. Alpha-2 adrenergic receptor agonism, conversely, is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels wikipedia.org. Beta-adrenergic receptor stimulation activates adenylyl cyclase, increasing cAMP production creative-bioarray.com.
While these are the established pathways for adrenergic agonists, specific in vitro studies detailing the modulation of these signaling pathways directly by this compound are lacking in the available scientific literature. There is no published data quantifying this compound's effect on cAMP levels or intracellular calcium mobilization in cell lines.
Functional Potency and Efficacy Determination in Cell Lines
The functional potency (EC50) and efficacy (Emax) of a compound are critical parameters determined in cell-based assays. For this compound, while it is known to be a less potent vasoconstrictor than epinephrine in equal concentrations, specific EC50 and Emax values from in vitro functional assays in various cell lines expressing different adrenergic receptor subtypes are not well-documented in publicly accessible research nih.govdrugbank.com. Such data would be crucial for a precise quantitative comparison of its activity relative to other catecholamines.
Assessment of Metabolic Stability in Hepatic and Intestinal S9 Fractions
Metabolic stability assays using subcellular fractions, such as hepatic and intestinal S9 fractions, are standard in vitro methods to evaluate the susceptibility of a compound to metabolism creative-bioarray.comnih.govresearchgate.netmttlab.eu. The S9 fraction contains a mixture of microsomal and cytosolic enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for phase I and phase II metabolism, respectively creative-bioarray.commttlab.eu.
There are no specific studies available in the scientific literature that have assessed the metabolic stability of this compound in either hepatic or intestinal S9 fractions. Therefore, data on its in vitro half-life and intrinsic clearance in these systems are not available.
In Vitro Reaction Phenotyping and Metabolite Identification
Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism labcorp.comnih.govevotec.comcreative-bioarray.combioivt.com. It has been reported that this compound is primarily metabolized by catechol-O-methyltransferase (COMT) nih.gov. However, comprehensive in vitro reaction phenotyping studies using a panel of recombinant human CYP and UGT enzymes to investigate other potential metabolic pathways have not been published. Consequently, the specific contributions of various phase I and phase II enzymes to the metabolism of this compound remain uncharacterized, and a detailed profile of its metabolites formed in vitro has not been established.
Drug Transporter Substrate Studies in Cell Systems
In vitro cell-based assays are utilized to determine if a compound is a substrate of drug transporters, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies youtube.comnih.govrsc.orgmdpi.com. These transporters play a significant role in the absorption, distribution, and elimination of drugs. There is currently no available data from in vitro studies to indicate whether this compound is a substrate for any clinically relevant drug transporters.
Application of 2D and 3D Cell Culture Models (Spheroids, Organoids)
Currently, there is a notable absence of published research detailing the application of this compound in 2D and 3D cell culture models, such as spheroids and organoids. While these advanced in vitro systems are increasingly utilized in drug discovery and pharmacological studies to mimic the complex microenvironment of tissues, their specific use to characterize the effects of this compound has not been documented in the available scientific literature. Future research employing these models could provide valuable insights into the cellular and molecular mechanisms of this compound's action in a controlled, human-relevant microenvironment.
Preclinical Animal Model Studies
Preclinical studies in animal models have been instrumental in characterizing the pharmacological profile of this compound, also known as levothis compound (B1675168) or corbadrine. These in vivo investigations have primarily focused on its cardiovascular and systemic effects, providing a foundational understanding of its activity as a sympathomimetic agent and vasoconstrictor.
Evaluation of Pharmacological Responses in Specific Animal Systems
Studies in neurally intact conscious dogs have been conducted to assess the effects of intravenously administered alpha-methylnorepinephrine (a synonym for this compound) on specific physiological functions. One such study focused on its impact on jejunal absorption. The research demonstrated that this compound increased the net jejunal absorption of water, indicating that peripheral alpha-2 adrenergic receptors mediate a proabsorptive response in the canine jejunum in vivo, independent of direct central neural effects nih.gov.
Cardiovascular Hemodynamic Assessments in Animal Models
The cardiovascular effects of this compound have been evaluated in anesthetized dogs, with a particular focus on its pressor (blood pressure-increasing) effects. When administered intravenously over a 100-fold dose range, the cardiovascular actions of this compound were compared to those of epinephrine and norepinephrine nih.gov.
Key findings from these hemodynamic assessments include:
Pressor Effects: At low to moderate doses, there was no significant difference in the pressor effect between this compound and epinephrine. However, at the highest dose studied, epinephrine produced a significantly greater pressor effect nih.gov.
Receptor Activity: Blockade of alpha-adrenoceptors with phentolamine (B1677648) attenuated the peak pressor effects of this compound, epinephrine, and norepinephrine. The dose-response curve for epinephrine was suppressed more than those for norepinephrine and this compound, which were not significantly different from each other nih.gov.
Comparison with Norepinephrine: this compound's cardiovascular effects qualitatively resemble those of norepinephrine. Unlike epinephrine, this compound did not show any evidence of beta-2 adrenoceptor-mediated vasodilation nih.gov.
These findings suggest that this compound's cardiovascular effects are primarily mediated through a receptor profile similar to that of norepinephrine nih.gov.
| Parameter | Low to Moderate Doses | High Doses | Effect of Alpha-Blockade | Beta-2 Adrenoceptor Activity |
| Pressor Effect vs. Epinephrine | No significant difference | Epinephrine has a greater effect | Attenuated pressor effect | No evidence of vasodilation |
Sympathomimetic Effects in Vivo
This compound is a sympathomimetic amine, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine wikipedia.orgdrugbank.comdrugs.com. Its sympathomimetic actions are a result of its interaction with adrenergic receptors.
In vivo studies have confirmed its classification as a catecholamine sympathomimetic wikipedia.orgiiab.me. It acts as a non-selective agonist of the alpha-1, alpha-2, and beta-adrenergic receptors, with a suggested preferential activity at the alpha-2 adrenergic receptor wikipedia.org. These interactions are responsible for its physiological effects, including vasoconstriction and changes in blood pressure and heart rate.
Vasoconstrictor Activity in Animal Tissues
This compound is utilized in clinical practice, particularly in dentistry, for its vasoconstrictor properties wikipedia.orgiiab.me. Preclinical animal studies have substantiated this activity. In experiments on rat mesenteric arterioles, metarterioles, and aortae, alpha-methylnorepinephrine demonstrated potent vasoconstrictor effects nih.gov.
A comparative analysis revealed that while it is less potent than epinephrine in inducing contraction, it is either equivalent or only slightly less potent than norepinephrine in these vascular tissues nih.gov. Furthermore, this compound was found to be equivalent to norepinephrine in its capacity to elicit maximal contractile responses in these rat blood vessels nih.gov. This vasoconstrictor activity is crucial for its clinical application in local anesthetic solutions, as it prolongs the duration of anesthesia and reduces local bleeding.
| Blood Vessel Type (Rat) | Potency vs. Epinephrine | Potency vs. Norepinephrine | Maximal Contractile Response vs. Norepinephrine |
| Mesenteric Arterioles | Less Potent | Equivalent or slightly less potent | Equivalent |
| Metarterioles | Less Potent | Equivalent or slightly less potent | Equivalent |
| Aortae | Less Potent | Equivalent or slightly less potent | Equivalent |
Assessment of Systemic Physiological Effects
The systemic physiological effects of this compound are a direct consequence of its sympathomimetic and vasoconstrictor activities. In anesthetized dogs, intravenous administration of this compound leads to a dose-dependent increase in blood pressure nih.gov. Its pharmacological activity is similar to that of epinephrine, but it is considered more stable. In equal concentrations, this compound is less potent than epinephrine in raising blood pressure drugs.com.
Studies in isoflurane-anesthetized horses have provided insights into the systemic and peripheral hemodynamic effects of various catecholamines. While this particular study did not directly test this compound, the findings for noradrenaline, which has a similar receptor profile, showed an increase in mean arterial pressure and systemic vascular resistance while maintaining peripheral blood flow nih.gov. This aligns with the understanding of this compound's primary alpha-adrenergic agonist activity.
Pharmacokinetic and Pharmacodynamic Research
Detailed preclinical studies on the absorption, distribution, and metabolism (ADME) of this compound are limited. However, insights can be drawn from related compounds. A study on alpha-methylnorepinephrine, a structurally similar α2-adrenergic agonist, in conscious dogs demonstrated that intravenous administration led to increased net jejunal water absorption, suggesting that peripheral α2-adrenergic receptors can mediate a proabsorptive response in the intestine in vivo. While this provides a potential glimpse into one aspect of its physiological effects, it does not offer a comprehensive picture of this compound's ADME profile.
Information from a product monograph for a dental anesthetic containing levothis compound (the active isomer of this compound) indicates that it is rapidly metabolized, with the liver being the principal site of metabolism. Over 50% of the administered dose is reportedly excreted into the bile as metabolites, and only a small fraction (5 to 10 percent) is excreted unchanged in the urine. This suggests that this compound undergoes extensive biotransformation. However, specific preclinical data detailing the pathways of absorption, distribution throughout the body, and the full metabolic fate are not extensively documented.
As a catecholamine, this compound is expected to be a substrate for Catechol-O-methyltransferase (COMT), a key enzyme in the metabolic pathway of catecholamines. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring. This process is a primary mechanism for the inactivation of circulating and neuronally released catecholamines. While the general role of COMT in catecholamine degradation is well-understood, specific preclinical studies quantifying the kinetics and extent of this compound's degradation by COMT are not available in the current body of scientific literature.
Monoamine Oxidase (MAO) is another critical enzyme involved in the metabolism of catecholamines. MAO catalyzes the oxidative deamination of monoamines, including norepinephrine and dopamine (B1211576). It is plausible that this compound also serves as a substrate for MAO. However, specific preclinical research investigating the role of MAO in the metabolism of this compound, including the specific isoforms involved (MAO-A or MAO-B) and the kinetics of this enzymatic process, has not been identified in published studies.
There is a notable absence of preclinical studies that have identified and characterized the specific metabolic products of this compound. While it is anticipated that metabolism by COMT and MAO would lead to O-methylated and deaminated metabolites, respectively, the precise chemical structures and pharmacological activity of these potential metabolites have not been elucidated in preclinical animal models.
Preclinical research has provided some insights into the comparative pharmacodynamics of this compound relative to other catecholamines, particularly concerning its cardiovascular effects.
In a study involving anesthetized dogs with blocked autonomic reflexes, the cardiovascular actions of intravenously administered this compound were compared with those of epinephrine and norepinephrine over a wide dose range. The findings indicated that this compound's pressor effects were qualitatively similar to norepinephrine. Notably, neither this compound nor norepinephrine exhibited the β2-adrenoceptor-mediated vasodilation that is characteristic of epinephrine. nih.gov
At lower to moderate doses, there was no significant difference in the pressor effect between this compound and epinephrine. However, at the highest dose studied, epinephrine produced a significantly greater pressor effect. When α-adrenoceptors were blocked with phentolamine, the pressor effects of all three agents were attenuated. The dose-response curve for epinephrine was suppressed to a greater extent than those for norepinephrine and this compound, which were not significantly different from each other. These results suggest that this compound's cardiovascular effects are mediated through a receptor profile that more closely resembles that of norepinephrine than epinephrine. nih.gov
Levothis compound, the active isomer of this compound, is reported to have greater α-adrenergic activity (approximately 75%) and less β2-adrenergic stimulation compared to epinephrine, which has roughly equal α and β2 activity. nih.gov This difference in receptor selectivity contributes to a more pronounced and sustained vasoconstrictive effect for levothis compound. While levothis compound is considered less potent than epinephrine, it is often used in higher concentrations in clinical practice to achieve a comparable clinical effect. nih.govnih.gov
Plasma Protein Binding Characteristics of this compound
The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability to target tissues, and elimination. The extent of plasma protein binding can affect the intensity and duration of a drug's pharmacological effect. For this compound, a sympathomimetic amine used as a vasoconstrictor in local anesthetics, a thorough understanding of its interaction with plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) is essential for a complete pharmacological characterization.
However, a comprehensive review of the published scientific literature reveals a notable lack of specific studies investigating the plasma protein binding characteristics of this compound. While research is available on the plasma protein binding of structurally related catecholamines, such as norepinephrine, these findings cannot be directly extrapolated to this compound due to potential differences in molecular structure and physicochemical properties that can significantly influence protein binding.
Detailed research findings, including the percentage of this compound bound to plasma proteins, the specific proteins involved, and the affinity of this binding, are not available in peer-reviewed scientific publications. Consequently, data tables summarizing these characteristics for this compound cannot be generated at this time. The absence of such data highlights a gap in the preclinical pharmacological understanding of this compound and indicates an area for future research to fully elucidate its pharmacokinetic behavior.
Structure Activity Relationships Sar and Analogue Design
Identification of Key Pharmacophoric Features
The pharmacological activity of adrenergic agonists, including Nordefrin, is largely dictated by specific structural features that interact with adrenergic receptors. The fundamental structure of many sympathomimetic drugs is the β-phenylethylamine skeleton jove.comramauniversity.ac.in. Key pharmacophoric features generally include an aromatic ring, an ethylamine (B1201723) side chain, and hydroxyl groups jove.comramauniversity.ac.in.
For maximal agonist activity at adrenergic receptors, the presence of hydroxyl groups at positions 3 and 4 of the aromatic ring (catechol moiety) is often considered essential, as seen in norepinephrine (B1679862) and epinephrine (B1671497) jove.comramauniversity.ac.in. These hydroxyl groups are involved in hydrogen bonding interactions with the receptor binding site jove.comuoanbar.edu.iq. The amino group, typically primary or secondary, separated from the substituted benzene (B151609) ring by two carbon atoms, is also minimally required for high agonist activity and is involved in ionic bonding with the receptor ramauniversity.ac.inuoanbar.edu.iqgpatindia.com.
In the case of this compound, which is a (R,S)-(±)-4-(2-amino-1-hydroxypropyl)-1,2-benzenediol nih.gov, it possesses the catechol moiety (hydroxyls at positions 3 and 4 of the benzene ring), a β-hydroxyl group on the ethylamine side chain, and a primary amino group. These features contribute to its adrenergic activity.
Pharmacophore models, which are abstract descriptions of the molecular features necessary for ligand-receptor recognition, typically include features such as hydrophobic centroids, aromatic rings, hydrogen bond acceptors or donors, cations, and anions wikipedia.orgresearchgate.net. These features on the ligand must match complementary sites on the receptor wikipedia.org.
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a significant role in the biological activity of chiral molecules, including many adrenergic agonists washington.edunih.gov. Biological receptors and enzymes are inherently asymmetric, leading to potential differences in the pharmacological profiles of stereoisomers washington.edu. This compound is a racemic mixture of levo- and dextro- isomers ncats.io. Studies have shown that the levorotatory isomer, levothis compound (B1675168), is significantly more active than the dextrorotatory isomer in terms of raising blood pressure ncats.io. Specifically, levothis compound has been reported to be 100 to 200 times more active than dextro-nordefrin in this regard ncats.io.
For adrenergic agonists, the stereochemistry at the carbon atom bearing the hydroxyl group (β-carbon) and the carbon atom adjacent to the amino group (α-carbon) can influence activity and selectivity jove.comgpatindia.comgpatindia.com. For maximal direct activity, the hydroxyl-substituted carbon often needs to be in the R configuration gpatindia.comgpatindia.com. The presence of a methyl group on the α-carbon provides an asymmetric center, leading to diastereoisomers ramauniversity.ac.in. For instance, alpha-methyl norepinephrine with the R configuration has shown maximal direct activity ramauniversity.ac.in. The activity of Metaraminol, a related sympathomimetic amine, is highly dependent on its stereochemistry, with the (1S,2R)- form being the active stereoisomer ontosight.ai.
Systematic Chemical Modification and Activity Profiling
Systematic chemical modification of the core phenylethylamine structure allows for the exploration of SAR and the development of analogues with altered activity profiles. Modifications can be made to the aromatic ring, the ethylamine side chain, and the amino group.
Substitution on the aromatic ring, particularly the position and nature of hydroxyl groups, significantly impacts activity and receptor affinity jove.comramauniversity.ac.in. While the 3',4'-dihydroxy substitution (catechol) is important for high activity, modifications can affect oral activity and hydrogen bonding capabilities gpatindia.comgpatindia.com. For example, 3',5'-dihydroxy compounds can be orally active gpatindia.comgpatindia.com.
Modifications to the amino group (R1 substitution) influence receptor selectivity gpatindia.comgpatindia.com. Increasing the size of the R1 substituent generally decreases alpha-receptor activity and increases beta-receptor activity gpatindia.comgpatindia.com. Maximal activity for both alpha and beta receptors is often observed when R1 is a methyl group gpatindia.comgpatindia.com. Larger lipophilic groups can even lead to alpha-blocking activity gpatindia.comgpatindia.com. An arylalkyl group can confer beta selectivity, increased cell penetration, and longer duration of action due to increased lipophilicity gpatindia.comgpatindia.com.
Substitution on the carbon atom adjacent to the amino nitrogen (R2 substitution) can also impact activity gpatindia.comgpatindia.com. An ethyl group at this position can eliminate alpha activity gpatindia.comgpatindia.com. The stereochemistry at this position is also important, with erythro isomers often showing maximal activity ramauniversity.ac.ingpatindia.com. An additional methyl group can enhance selectivity for alpha2 receptors gpatindia.comgpatindia.com.
Studies on analogues of norepinephrine have explored the impact of substituents on the meta and para positions of the phenyl ring on alpha-adrenergic activity nih.gov. For instance, introducing isopropyl, cyclohexyl, and fluoro groups in the meta position of octopamine (B1677172) improved its affinity for alpha-adrenergic receptors nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity nih.govbiorxiv.org. By analyzing a series of compounds and their measured activities, QSAR models aim to identify the molecular descriptors (physicochemical properties, structural features, etc.) that are most influential in determining the observed biological response nih.govnih.gov.
QSAR studies typically involve collecting a dataset of compounds with known structures and biological activities, calculating various molecular descriptors for each compound, and then using statistical methods (such as multiple linear regression or artificial neural networks) to build a model that correlates the descriptors with activity nih.govnih.gov. The developed QSAR models can then be used to predict the activity of new, untested compounds and to guide the design of novel analogues with potentially improved properties biorxiv.orgnih.gov.
While general QSAR principles apply to adrenergic agonists, specific QSAR studies focusing solely on this compound were not prominently found in the search results. However, QSAR approaches have been applied to other related series of compounds, such as thiazolidine-4-one derivatives and pyrrolopyrimidine derivatives, to understand the structural factors influencing their biological activity nih.govnih.gov. The principles derived from such studies on related adrenergic or sympathomimetic agents can provide insights applicable to this compound analogue design.
Development of Selective Adrenergic Receptor Agonists
Designing selective agonists for specific adrenergic receptor subtypes (α1, α2, β1, β2, β3) is a major goal in medicinal chemistry to achieve desired therapeutic effects while minimizing off-target side effects. This compound is described as a catecholamine sympathomimetic ncats.io. Related compounds like phenylephrine (B352888) are known to act primarily as alpha-1 adrenergic receptor agonists with minimal beta-adrenergic activity nih.govfirsthope.co.in. Metaraminol is described as a selective α1-adrenergic agonist gpatindia.commedchemexpress.com. Octopamine can stimulate alpha2-adrenoceptors medchemexpress.com. Synephrine (B1677852) has been described as an alpha-1 adrenergic receptor agonist ontosight.ai and also as an agonist at both alpha and beta adrenergic receptors medchemexpress.com, with some evidence suggesting predominant activity through beta-adrenergic receptors, particularly beta-3 mdpi.comnih.gov.
Structural modifications can confer receptor selectivity. For example, the absence of a beta-hydroxyl group in phenylephrine, compared to epinephrine and norepinephrine, contributes to its selectivity for alpha receptors, mainly alpha-1 firsthope.co.in. Bulkier alkyl substituents on the amino group tend to enhance beta-agonist activity while decreasing alpha-agonist activity jove.com.
Developing selective agonists involves understanding the subtle differences in the binding sites of the various adrenergic receptor subtypes and designing ligands that preferentially interact with the key residues or regions of the target receptor. This often involves iterative design, synthesis, and pharmacological testing of a series of analogues snmjournals.org.
Exploration of Polypharmacological Profiles and Multi-Target Interactions
While the primary focus for this compound is its interaction with adrenergic receptors, it is increasingly recognized that many drugs can interact with multiple biological targets, leading to polypharmacological profiles. This can result in a complex interplay of effects, contributing to both therapeutic benefits and potential side effects.
For sympathomimetic amines like this compound, interactions beyond direct adrenergic receptor agonism can include effects on norepinephrine release or reuptake. Metaraminol, for instance, acts predominantly at alpha adrenergic receptors and also stimulates the release of norepinephrine drugbank.com. It can displace norepinephrine from neuronal vesicles wikipedia.org. Hydroxyamphetamine is described as an indirect acting sympathomimetic amine that causes the release of norepinephrine from adrenergic nerve terminals ramauniversity.ac.ingpatindia.comnih.gov.
Some studies explore the design of compounds with intended multi-target profiles, such as dual norepinephrine reuptake inhibitors and serotonin (B10506) 1A partial agonists, for conditions like depression and anxiety researchgate.net. Another example is the design of dual alpha2A/5-HT7 receptor antagonists mdpi.com. While direct evidence for significant polypharmacological interactions of this compound beyond its adrenergic effects was not extensively detailed in the search results, the potential for such interactions exists, particularly with related transporters or other monoamine receptors, given its structural similarity to other sympathomimetic amines.
Design of Novel Norepinephrine Derivatives
This compound itself can be considered a derivative of norepinephrine, with an additional methyl group on the alpha-carbon. The design of novel norepinephrine derivatives is an active area of research aimed at discovering compounds with improved pharmacological properties, such as enhanced potency, selectivity for specific adrenergic receptor subtypes, altered pharmacokinetic profiles, or novel mechanisms of action (e.g., reuptake inhibition).
The SAR principles established for norepinephrine and its analogues guide the design of new derivatives. Modifications to the catechol ring, the beta-hydroxyl group, the alpha-carbon substituent, and the amino group can all influence the activity and selectivity of the resulting compounds jove.comramauniversity.ac.ingpatindia.comgpatindia.com.
Research efforts include the design of novel norepinephrine reuptake inhibitors with specific structural constraints researchgate.netcapes.gov.br and the exploration of isoquinoline-based NET inhibitor agents snmjournals.org. These studies often involve iterative design cycles utilizing molecular modeling and SAR analysis to optimize interactions with the target protein snmjournals.org. The goal is to create compounds with desired binding affinities, selectivity profiles, and favorable pharmacokinetic properties.
Designing novel derivatives also involves considering metabolic stability and potential for interactions with drug metabolizing enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which inactivate catecholamines like norepinephrine ramauniversity.ac.in. Modifications, such as the presence of an alpha-methyl group, can reduce susceptibility to MAO metabolism jove.com.
Advanced Analytical Methodologies for Nordefrin Research
Chromatographic Separation Techniques
Chromatography plays a vital role in separating Nordefrin from other compounds in a mixture, which is often a necessary step before detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of polar compounds like this compound. This method involves a liquid mobile phase that carries the sample through a stationary phase, typically a column packed with small particles. Different interactions between this compound and the stationary phase, based on properties such as polarity, allow for its separation from other components in the sample. Detection is commonly achieved using UV absorbance or electrochemical detection.
Research has utilized HPLC with electrochemical detection for the measurement of alpha-methylnorepinephrine (this compound) in biological samples, such as microdissected noradrenergic cell groups of the rabbit brain stem. nih.gov This method demonstrated specificity, accuracy, precision, and a sensitivity of 0.5 pmol per sample. nih.gov Another study highlighted the development of an HPLC method for norepinephrine (B1679862), a related catecholamine, in rodent urine samples, emphasizing good peak shape, system suitability parameters, and validation according to ICH Guidelines, showing linearity, accuracy, precision, and specificity. seyboldreport.org While this study focused on norepinephrine, the principles and techniques are often applicable to other catecholamines like this compound due to their structural similarities. A typical HPLC setup for related compounds might involve a C8 column and a mobile phase like o-phosphoric acid and acetonitrile (B52724) with UV detection at a specific wavelength, such as 275 nm. seyboldreport.org Another application for related compounds used a Discovery HS F5 column with a mobile phase of ammonium (B1175870) formate (B1220265) buffer at pH 3.0 and UV detection at 266 nm. sigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This hyphenated technique is particularly valuable for analyzing complex matrices and identifying and quantifying compounds at very low concentrations. LC-MS/MS allows for the separation of this compound from interfering substances by LC, followed by its identification and quantification based on its mass-to-charge ratio and fragmentation pattern in the mass spectrometer.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatography technique that offers advantages such as high sample throughput and the ability to analyze multiple samples simultaneously on a single plate. It involves a stationary phase coated on a plate (typically silica (B1680970) gel) and a mobile phase that moves up the plate by capillary action. Compounds are separated based on their differential migration rates. Detection is often performed using UV light or by spraying with visualization reagents.
While specific research on this compound analysis by HPTLC was not found, HPTLC is a recognized technique for chemical profiling and analysis of various compounds, including those in complex matrices like plant extracts. nih.govnih.govresearchgate.net HPTLC can be coupled with mass spectrometry (HPTLC-MS) for enhanced identification of separated compounds. nih.govnih.gov This suggests that HPTLC could potentially be applied to the analysis of this compound, especially in initial screening or for analyzing samples where high throughput is required. Studies on other compounds demonstrate the use of silica gel plates and various mobile phase systems tailored to the properties of the analytes. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It involves a gas mobile phase that carries the sample through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The separated compounds are then detected and identified by a mass spectrometer. GC-MS is particularly useful for analyzing compounds that can be volatilized without decomposition.
Spectrophotometric Quantification Methods
Spectrophotometry involves measuring the absorbance or transmission of light by a substance at specific wavelengths. This technique can be used for the quantitative determination of compounds that absorb UV or visible light.
Spectrophotometric methods have been developed for the determination of norepinephrine, a closely related catecholamine, in various samples. uii.ac.iddergipark.org.tr One method utilizes the inherent absorbance of norepinephrine bitartrate (B1229483) at 279 nm for quantification at ppm levels. uii.ac.id Another spectrophotometric method for norepinephrine involves a reaction with Tollens' reagent in the presence of a surfactant, leading to the formation of colored colloidal silver nanoparticles that can be determined colorimetrically. uii.ac.id This method allows for determination at ppb levels. uii.ac.id These examples suggest that similar spectrophotometric approaches, potentially involving derivatization to create a chromophore if this compound's inherent absorbance is insufficient, could be applicable for this compound quantification. Research dating back several decades also mentions the spectrophotometric determination of substances like norepinephrine and this compound using reactions with 4-aminoantipyrine (B1666024) in alkaline media. dergipark.org.tr
Electrophoretic Techniques (e.g., Capillary Zone Electrophoresis)
Electrophoretic techniques separate charged molecules based on their differential migration in an electric field. Capillary Zone Electrophoresis (CZE) is a high-resolution electrophoretic method performed in a narrow capillary tube. It is suitable for the analysis of charged or ionizable compounds like this compound.
Capillary electrophoresis has been employed for the separation and determination of enantiomers of norepinephrine and epinephrine (B1671497) in pharmaceutical formulations and human serum. nih.gov This method utilized dual cyclodextrins as chiral selectors and UV detection. nih.gov The method demonstrated good linearity, detection limits, and recoveries for the tested compounds. nih.gov While this study focused on related catecholamines, the principles of capillary electrophoresis are applicable to this compound, particularly for the separation of its stereoisomers. The pKa of this compound is less than 4.0, indicating it is ionizable and thus suitable for electrophoretic separation. core.ac.uk
Detailed Research Findings and Data Tables
Research findings often involve the validation parameters of the analytical methods used. These parameters include linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).
For the HPLC method with electrochemical detection for alpha-methylnorepinephrine (this compound) in rabbit brain, the sensitivity was reported as 0.5 pmol per sample. nih.gov
In the context of LC-MS/MS analysis of related adrenergic agents, a 2D LC/MS/MS method showed linear responses for compounds like synephrine (B1677852) and octopamine (B1677172) in urine within a calibration range of 1 to 200 ng/mL, with regression coefficients (r²) greater than 0.997. shimadzu.com
For the capillary electrophoresis method for norepinephrine and epinephrine enantiomers, the linear calibration range was 1.0 x 10⁻³ to 1.0 x 10⁻⁶ M, and the detection limit (S/N=3) ranged from 8.5 x 10⁻⁷ to 9.5 x 10⁻⁷ M. nih.gov Recoveries in serum and drug samples ranged from 90 to 110%, and relative standard deviations for migration time and peak area were less than 2.8% and 4.8%, respectively. nih.gov
For spectrophotometric determination of norepinephrine, one method showed a linear range of 1 to 150 mg/L with a detection limit of 1.1 mg/L and a quantification limit of 3.3 mg/L. uii.ac.id Another spectrophotometric method for norepinephrine had a linear range of 25 µg/L to 10 mg/L with a detection limit of 3.1 µg/L and a quantification limit of 9.4 µg/L. uii.ac.id Both methods showed good accuracy and precision. uii.ac.id
While specific data tables for this compound from the search results are limited, the provided data for related compounds illustrate the type of quantitative information obtained from these analytical techniques.
Example Data Table (Illustrative, based on findings for related compounds):
| Analytical Method | Analyte | Matrix | Linear Range | LOD | LOQ | r² / Recovery / RSD |
| HPLC-ECD | alpha-methylnorepinephrine | Rabbit Brain | Not specified | 0.5 pmol/sample | Not specified | Specificity, Accuracy, Precision confirmed nih.gov |
| LC-MS/MS (2D) | Related Adrenergic Agents | Urine | 1 - 200 ng/mL | Not specified | Not specified | r² > 0.997 shimadzu.com |
| Capillary Electrophoresis | Norepinephrine Enantiomers | Serum, Drug | 1.0x10⁻⁶ - 1.0x10⁻³ M | 8.5-9.5x10⁻⁷ M | Not specified | Recovery: 90-110%, RSD: <4.8% nih.gov |
| Spectrophotometry | Norepinephrine | Various | 1 - 150 mg/L | 1.1 mg/L | 3.3 mg/L | Accuracy, Precision confirmed uii.ac.id |
| Spectrophotometry | Norepinephrine | Various | 25 µg/L - 10 mg/L | 3.1 µg/L | 9.4 µg/L | Accuracy, Precision confirmed uii.ac.id |
Spectroscopic Characterization (e.g., NMR, UV-Vis)
Spectroscopic techniques play a crucial role in the structural elucidation and characterization of chemical compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within the molecule, based on the magnetic properties of atomic nuclei. nih.gov While specific experimental NMR data for this compound was not extensively found in the immediate search results, predicted 1H and 13C NMR spectra for Levothis compound (B1675168), an isomer of this compound, are available in databases like the Human Metabolome Database. hmdb.cacontaminantdb.ca These predicted spectra, often generated using computational methods, can serve as valuable references for experimental verification.
Ultraviolet-Visible (UV-Vis) spectroscopy is another technique used to study the electronic transitions within a molecule, particularly those with chromophores or conjugated systems. msu.edu The UV-Vis spectrum of a compound shows its absorbance at different wavelengths. For related catecholamines like norepinephrine, absorption maxima have been observed at wavelengths such as 200 nm, 228 nm, and 280 nm. sielc.comresearchgate.net These wavelengths correspond to electronic transitions within the molecule's structure. While a specific UV-Vis spectrum for this compound was not directly located, its structural similarity to norepinephrine suggests it would exhibit characteristic UV-Vis absorption bands in similar regions due to the presence of the catechol moiety. UV-Vis spectroscopy can also be used to study interactions, such as the formation of inclusion complexes, by observing changes in the absorbance spectrum upon binding. researchgate.net
In Silico Tools for Compound Characterization and Prediction
In silico methods, utilizing computational approaches, have become indispensable tools in modern chemical and biological research. These methods allow for the prediction of molecular properties, simulation of molecular behavior, and screening of potential interactions without the need for extensive experimental work. schrodinger.com For compounds like this compound, which interact with biological targets such as adrenergic receptors, computational tools provide insights into binding characteristics and dynamic behavior. uobaghdad.edu.iqmdedge.com
Computational Modeling for Binding Affinity
Computational modeling, particularly molecular docking and related techniques, is widely used to predict the binding affinity of a small molecule ligand to a target protein. schrodinger.comnih.gov This involves simulating how a molecule like this compound might fit into the binding site of a receptor and estimating the strength of the interaction. While specific studies detailing the computational modeling of this compound's binding affinity were not prominently featured in the search results, research on related adrenergic agonists and antagonists demonstrates the applicability of these methods. nih.govnih.gov For instance, in silico screening has been employed to identify agonists and blockers of the β2 adrenergic receptor, a target for many sympathomimetic drugs. nih.gov These studies often involve docking ligands into receptor structures (both active and inactive states) to assess potential binding poses and predict binding scores. nih.gov Computational modeling can also be used to predict the effects of mutations on protein-ligand binding affinity. schrodinger.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. wikipedia.orgmdpi.com These simulations are crucial for understanding the flexibility of molecules, the stability of ligand-receptor complexes, and the conformational changes that occur upon binding. mdpi.com MD simulations can complement computational docking by providing a more realistic representation of the binding process and the stability of the resulting complex in a dynamic environment, often including solvent molecules. wikipedia.orgmdpi.com
Research Models and Methodological Innovations
In Vitro Experimental Paradigms
In vitro studies provide a controlled environment to investigate the direct effects of compounds on cells and tissues. These paradigms are fundamental in early-stage research, allowing for detailed analysis of cellular responses and molecular interactions.
Primary Cell Culture Systems
Primary cell cultures involve the isolation and culturing of cells directly from living tissues. This approach offers a physiologically relevant model as the cells retain many of the characteristics of the tissue from which they were derived. While the search results did not provide specific examples of Nordefrin being studied directly in primary cell cultures, related adrenergic compounds and general in vitro methods for studying adrenergic receptors in tissues like rabbit iris-ciliary bodies and aorta have been documented nih.govahajournals.orgnih.gov. These studies demonstrate the utility of primary tissue preparations and derived cell cultures in examining the binding and effects of adrenergic agents on receptors nih.gov. For instance, experiments using rabbit aortic strips have investigated the potentiation of responses to catecholamines, including this compound, by substances like hydrocortisone (B1673445), suggesting the involvement of enzymes like catechol-O-methyl transferase (COMT) in their metabolism ahajournals.org. Primary cultures of superior cervical ganglia from mice have also been used to study the growth of noradrenergic axons and the effects of various substances nih.gov.
Human Induced Pluripotent Stem Cell (iPSC)-Derived Models
Human induced pluripotent stem cell (iPSC)-derived models are increasingly valuable for creating disease-specific or cell-type-specific models that are more representative of human physiology compared to traditional cell lines. iPSCs can be differentiated into various cell types, including neurons, providing a platform to study compounds in a human genetic context nih.govnih.gov. While direct studies on this compound using iPSC-derived models were not explicitly found in the search results, iPSC technology is being utilized to model neurological disorders like Parkinson's disease, which involves dopaminergic neurons and alpha-synuclein (B15492655) aggregation, a process that some dopamine (B1211576) derivatives, including this compound, have shown inhibitory effects against in silico studies nih.govucl.ac.uk. This suggests the potential applicability of iPSC-derived neuronal models for investigating the effects of this compound on neuronal function and related pathologies.
High-Throughput Screening (HTS) in Drug Discovery
High-throughput screening (HTS) is a powerful technique used in drug discovery to rapidly test large libraries of chemical compounds against a specific biological target or phenotypic assay dndi.orgbmglabtech.commedinadiscovery.comwikipedia.org. HTS leverages automation, robotics, and miniaturized assay formats (e.g., microtiter plates with hundreds or thousands of wells) to quickly identify compounds that exhibit a desired activity dndi.orgbmglabtech.comwikipedia.org. This process accelerates the identification of potential drug candidates or probes for further investigation dndi.orgbmglabtech.com. This compound has been included in compound libraries screened virtually for activity against targets like SARS-CoV-2 main protease and Nsp15 endoribonuclease researchgate.netresearchgate.netchemrxiv.org. While these examples focus on virtual screening, the inclusion of this compound in such libraries indicates its potential to be included in physical HTS campaigns targeting various biological pathways or receptors, including adrenergic receptors or enzymes involved in catecholamine metabolism. HTS is widely used to screen for agonists and antagonists of receptors like GPCRs, which include adrenergic receptors bmglabtech.comrevvity.com.
Computational and In Silico Modeling Approaches
Computational and in silico modeling approaches utilize computer simulations and algorithms to study the behavior and interactions of chemical compounds. These methods complement experimental studies by providing insights into molecular mechanisms, predicting properties, and enabling the screening of large datasets.
Virtual Screening for Compound Identification
Virtual screening is an in silico technique used to computationally evaluate large databases of chemical compounds to identify potential hits based on their predicted interaction with a biological target core.ac.ukpatheon.comnih.gov. This method can significantly reduce the number of compounds that need to be tested experimentally, making the drug discovery process more efficient and cost-effective core.ac.uknih.gov. Virtual screening approaches include ligand-based methods, which rely on the properties of known active compounds, and structure-based methods, which utilize the 3D structure of the biological target ucl.ac.ukcore.ac.uk. This compound has been included in virtual screening studies investigating potential inhibitors for targets such as COVID-19 main protease, SARS-CoV-2 TMPRSS2, and Nsp15 endoribonuclease researchgate.netresearchgate.netchemrxiv.orgresearchgate.net. It has also been identified as a derivative of dopamine that showed inhibitory effect against alpha-synuclein fibrillation in an in silico drug repositioning study ucl.ac.uk. These examples highlight the application of virtual screening in identifying this compound as a potential modulator of various biological targets based on computational predictions of binding affinity or interaction patterns. Different scoring algorithms and simulation techniques, such as molecular docking and molecular dynamics simulations, are employed in virtual screening workflows to assess compound-target interactions researchgate.netresearchgate.netchemrxiv.orgresearchgate.netnih.gov.
Pharmacophore-Based Drug Repositioning Strategies
Pharmacophore-based drug repositioning is a computational technique used to identify new uses for existing drugs by screening databases of known compounds against a pharmacophore model derived from a known active compound or a target binding site. A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. This approach can accelerate the drug discovery process by leveraging compounds with established safety profiles.
Research has explored the potential of pharmacophore-based methods in identifying compounds that interact with various biological targets. In one study investigating inhibitors of alpha-synuclein fibrillation, this compound, along with other dopamine derivatives, was identified as showing an inhibitory effect. guidetomalariapharmacology.org This suggests that this compound possesses structural features that align with the pharmacophore model developed for inhibiting alpha-synuclein aggregation, highlighting its potential for repositioning in conditions related to protein aggregation. guidetomalariapharmacology.org
Quantum-Mechanical/Molecular-Mechanical (QM/MM) Calculations for Enzymatic Catalysis
QM/MM calculations are hybrid computational methods that combine quantum mechanics (QM) for the chemically active region of a system (e.g., the reaction center of an enzyme and its substrate) with molecular mechanics (MM) for the surrounding environment (e.g., the rest of the protein and solvent). This approach allows for the study of complex enzymatic reactions, providing insights into catalytic mechanisms, transition states, and energy barriers.
While direct QM/MM studies focusing solely on this compound as a substrate or inhibitor of various enzymes are not extensively documented in the immediately available literature, QM/MM calculations have been applied to enzymes involved in the metabolism of related catecholamines. For instance, combined QM/MM calculations have been performed to elucidate the detailed mechanism of enzymatic catalysis of Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for synthesizing epinephrine (B1671497) from norepinephrine (B1679862). wikipedia.org this compound (alpha-methylnorepinephrine) is structurally related to norepinephrine, and studies on enzymes like PNMT provide a framework for understanding the potential enzymatic transformations this compound might undergo or influence. The PNMT study, for example, revealed a methyl transfer step as the rate-determining step with an energy barrier of 16.4 kcal/mol. wikipedia.org
Network Pharmacology for Target Identification and Mechanism Elucidation
Network pharmacology is a holistic approach that integrates principles from systems biology and network analysis to understand the complex interactions between drugs, targets, and diseases. Unlike the traditional "one-target, one-drug" paradigm, network pharmacology views drug action within the context of biological networks, allowing for the identification of multiple targets and the elucidation of complex mechanisms of action. wikipedia.orgnih.govwikidata.org
This methodology typically involves constructing networks of drug-target interactions, protein-protein interactions, and disease pathways to identify key nodes and pathways modulated by a drug. nih.gov While network pharmacology is increasingly applied in drug discovery and the study of complex diseases, including the mechanisms of traditional medicines nih.govwikidata.org, specific applications of network pharmacology solely focused on this compound for comprehensive target identification and mechanism elucidation were not prominently found in the consulted literature. However, given this compound's activity on adrenergic receptors, a network pharmacology approach could potentially map its interactions within the broader sympathetic nervous system network and identify downstream effects and potential off-targets.
Preclinical Animal Model Development and Validation
Preclinical animal models play a crucial role in drug discovery and development, providing in vivo systems to study disease pathophysiology, evaluate the efficacy and safety of potential drug candidates, and understand pharmacokinetic and pharmacodynamic properties before human trials. wikipedia.orgguidetopharmacology.org The development and validation of these models are critical to ensure their relevance and predictability for human outcomes. nih.gov
This compound has been utilized in animal studies, particularly in the context of its vasoconstrictive properties, such as in dental procedures. However, detailed information on the development and validation of specific animal models designed primarily for studying this compound across a wide range of potential applications was not a central theme in the search results. General preclinical research involves selecting appropriate animal species and models that best mimic the human condition or biological process of interest, followed by rigorous validation to confirm that the model reliably reflects aspects of the human disease or drug response. guidetopharmacology.orgnih.gov
Frameworks for Assessing Model Translatability
Assessing the translatability of findings from animal models to humans is a critical step in preclinical research. Despite their utility, animal models have limitations in fully recapitulating the complexity of human diseases and drug responses, leading to challenges in translating preclinical successes to clinical efficacy. wikipedia.org Frameworks for assessing model translatability involve evaluating various factors, including the similarity of disease etiology and progression between the animal model and humans, the relevance of the endpoints measured in animals to clinical outcomes, and the pharmacokinetic and pharmacodynamic concordance between species. nih.gov
The "Lost in Translation" problem highlights the need for improved strategies to enhance the predictive value of animal models. While general frameworks exist for evaluating translatability nih.gov, specific applications of these frameworks to assess the translatability of studies involving this compound were not detailed in the retrieved information. The translatability of findings related to this compound's effects in animal models, such as its vasoconstrictive action, would depend on the specific model used and the extent to which it mirrors the relevant human physiological or pathological condition.
Ethical Considerations in Animal Research and Alternatives (NAMs)
Ethical considerations are paramount in preclinical animal research. The widely accepted "3Rs" principles—Replacement, Reduction, and Refinement—guide the humane use of animals in research. Replacement seeks to substitute animal use with non-animal methods whenever possible. Reduction aims to minimize the number of animals used while still achieving scientifically valid results. Refinement focuses on minimizing pain, distress, and improving animal welfare.
New Approach Methodologies (NAMs) are emerging as alternatives to traditional animal testing. These include in vitro methods (e.g., cell-based assays, organ-on-a-chip systems), in silico methods (e.g., computational modeling, simulations), and other non-animal technologies. NAMs offer the potential to reduce or replace animal use, improve human relevance, and provide more efficient testing platforms. Any research involving this compound in animal models would be subject to these ethical guidelines and the increasing push towards adopting NAMs where feasible.
Investigational Pharmacological Applications and Potential Research Avenues
Research into Vasoconstrictive Principles
Nordefrin is known to act as a vasoconstrictor agent, a property that stems from its interaction with adrenergic receptors in vascular smooth muscle. medchemexpress.comchemsrc.cominvivochem.com Research in this area focuses on understanding the precise mechanisms by which this compound elicits this effect and comparing its activity to endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). Studies have indicated that this compound resembles norepinephrine in the receptor profile through which it produces its cardiovascular effects. nih.gov
Mechanisms of Vascular Smooth Muscle Contraction
Vascular smooth muscle contraction is a complex process regulated by various stimuli, including chemical signals like norepinephrine and related sympathomimetic amines. cvphysiology.comnih.gov Contraction in vascular smooth muscle can be initiated by mechanical, electrical, and chemical stimuli. cvphysiology.com The mechanism involves signal transduction pathways that ultimately lead to the phosphorylation of myosin light chains, enabling cross-bridge formation between myosin heads and actin filaments. cvphysiology.com This process is heavily dependent on increases in intracellular calcium concentration, which can result from influx through calcium channels or release from internal stores. cvphysiology.comcusabio.commdpi.com Calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), an enzyme that phosphorylates myosin light chains. cvphysiology.comcusabio.com Research into vasoconstrictive agents like this compound contributes to a broader understanding of these fundamental mechanisms of vascular smooth muscle function.
Sympathomimetic Research Perspectives
As a sympathomimetic amine and a norepinephrine analogue, this compound's pharmacological profile is of interest in research concerning the broader class of sympathomimetic drugs. invivochem.comcvpharmacology.comslideshare.net Sympathomimetics mimic the effects of sympathetic activation by binding to adrenergic receptors. cvpharmacology.comslideshare.net They can be classified based on their mechanisms of action, including direct-acting agonists that bind directly to receptors, indirect-acting agonists that stimulate the release of endogenous catecholamines, and mixed-action agonists. cvpharmacology.comslideshare.netijbcp.com Research involving this compound can provide insights into the structure-activity relationships of sympathomimetics and their interactions with different adrenergic receptor subtypes.
Central Nervous System Mediated Effects via Adrenergic Receptors
Norepinephrine and epinephrine play crucial roles in the central nervous system (CNS), influencing functions such as alertness, arousal, mood, and autonomic outflow through their interaction with adrenergic receptors. biorxiv.orgnih.govnih.govwikipedia.org Adrenergic receptors in the CNS are targets for various therapeutic agents. nih.gov While this compound is primarily known for its peripheral vasoconstrictive effects, research perspectives may extend to exploring potential CNS-mediated effects, particularly given its structural similarity to norepinephrine. Studies on adrenergic receptors in the CNS, including their localization and signaling pathways, provide a framework for understanding the potential central actions of norepinephrine derivatives like this compound. biorxiv.orgnih.govnih.gov
Exploration of Proposed Cardioprotective Mechanisms in Preclinical Studies
Preclinical research often explores the potential therapeutic applications of compounds in various disease models. While the primary use of this compound is as a vasoconstrictor, the broader study of catecholamines and adrenergic receptor modulation includes investigations into cardioprotective strategies. frontiersin.orgnih.govunina.itd-nb.info Preclinical studies in cardioprotection aim to identify interventions that can protect the heart from injury, such as during ischemia-reperfusion events. frontiersin.orgnih.govd-nb.info These studies often utilize animal models and assess endpoints like infarct size. frontiersin.orgnih.gov Although specific research on this compound's cardioprotective mechanisms was not prominently found in the provided search results, the general area of adrenergic pharmacology in cardiovascular contexts provides a potential avenue for future research.
Novel Research into Catecholamine Analogue Development for Specific Receptor Selectivity
The development of catecholamine analogues with specific receptor selectivity is an active area of pharmacological research. wikipedia.orgresearchtrends.net This involves synthesizing compounds that preferentially target certain adrenergic receptor subtypes (alpha-1, alpha-2, beta-1, beta-2, beta-3) to achieve desired physiological effects while minimizing off-target interactions. researchtrends.netmdpi.comnih.govbritannica.com this compound, being a norepinephrine derivative, serves as a basis for understanding how structural modifications to the catecholamine scaffold influence receptor binding affinity and efficacy. medchemexpress.comchemsrc.cominvivochem.com Research in this area aims to design more selective and potent adrenergic agents with improved therapeutic profiles.
Potential for Modulating Alpha-Synuclein (B15492655) Aggregation in Research Models
Alpha-synuclein aggregation is a key pathological feature of synucleinopathies, including Parkinson's disease. frontiersin.orgresearchgate.netnih.govnih.gov Research into inhibiting or modulating alpha-synuclein aggregation is crucial for developing potential treatments for these neurodegenerative disorders. frontiersin.orgresearchgate.netucl.ac.uk While there is no direct evidence in the provided search results linking this compound specifically to alpha-synuclein aggregation modulation, the broader investigation of compounds affecting neuronal systems and protein aggregation in research models represents a potential, albeit speculative, avenue for future research into norepinephrine derivatives. Cellular and animal models are widely used to study alpha-synuclein aggregation and evaluate potential therapeutic interventions. researchgate.netnih.govnih.gov
Investigating Interactions with Other Pharmacological Agents in Research Contexts
Research into the pharmacological profile of this compound (levothis compound) includes investigations into its potential interactions with other pharmacological agents. These studies, often conducted in animal models or in vitro settings, aim to understand how the co-administration of this compound with other drugs might alter their respective effects or give rise to combined outcomes.
Experimental data from studies involving anesthetized greyhound dogs have explored the interactions between sympathomimetic amine vasoconstrictors, including levothis compound (B1675168), and drugs such as monoamine oxidase inhibitors (MAOIs), phenothiazines, and tricyclic antidepressants. In this research, the administration of desipramine, a tricyclic antidepressant, significantly increased the vasoconstrictor potencies of levothis compound and norepinephrine, with their effects being multiplied more than sixfold. nih.gov Chlorpromazine, a phenothiazine, was observed to ameliorate the pressor responses to norepinephrine and levothis compound. nih.gov Conversely, cardiovascular responses were not influenced by the prior administration of phenelzine, an MAOI, in this specific animal model. nih.gov
Further research using rabbit aortic strips has investigated the potentiation of responses to catecholamines, including this compound, by hydrocortisone (B1673445). These studies indicated that hydrocortisone enhanced responses to this compound, similar to its effect on epinephrine and isoproterenol. ahajournals.org This potentiation appeared to be linked to hydrocortisone's ability to inhibit catechol-O-methyl transferase (COMT), a key enzyme in the inactivation of these amines. ahajournals.org Known inhibitors of COMT, such as U-0521 and tropolone, also potentiated responses to this compound to the same extent as hydrocortisone. ahajournals.org
Studies examining the modification of local anesthetic toxicity by vasoconstrictors in mice have also included levothis compound. Research indicated that both epinephrine and levothis compound decreased the toxicity and lethality of procaine (B135) in a dose-dependent manner. researchgate.net However, unlike epinephrine, levothis compound did not increase the toxicity and lethality of bupivacaine (B1668057) or the lethality of tetracaine (B1683103) in these mouse studies. researchgate.net Neither vasoconstrictor significantly affected the toxicity of lidocaine (B1675312) in mice, although epinephrine markedly increased lidocaine's lethality in rats under identical conditions. researchgate.net
In silico research has also explored potential interactions. For instance, this compound has been identified as a derivative of dopamine (B1211576) that has shown inhibitory effects against alpha-synuclein fibrillation in research contexts related to neurodegenerative diseases like Parkinson's disease. ucl.ac.uk
These research findings highlight the potential for this compound to interact with various classes of pharmacological agents, influencing its own effects and those of the co-administered compounds. The observed interactions with tricyclic antidepressants, COMT inhibitors, and certain local anesthetics in these research models underscore the complexity of this compound's pharmacological profile and the importance of further investigation into its interaction potential.
Detailed Research Findings: Potentiation of Vasoconstrictor Effects by Desipramine
An experimental study in anesthetized greyhound dogs investigated the interaction between commonly used dental vasoconstrictors and several drug classes. The study measured the change in vasoconstrictor potency when administered after treatment with specific interacting drugs. nih.gov The results demonstrated a notable potentiation of levothis compound's vasoconstrictor effects by desipramine. nih.gov
| Vasoconstrictor | Interacting Drug | Potency Increase Factor (vs. Control) | Animal Model |
| Levothis compound | Desipramine | >6-fold | Greyhound dogs |
| Norepinephrine | Desipramine | >6-fold | Greyhound dogs |
| Epinephrine | Desipramine | Not specified as >6-fold, but increased | Greyhound dogs |
| Levothis compound | Chlorpromazine | Ameliorated pressor responses | Greyhound dogs |
| Norepinephrine | Chlorpromazine | Ameliorated pressor responses | Greyhound dogs |
| Epinephrine | Chlorpromazine | Reversed hypertensive effect (high dose) | Greyhound dogs |
| Levothis compound | Phenelzine | No influence | Greyhound dogs |
| Norepinephrine | Phenelzine | No influence | Greyhound dogs |
| Epinephrine | Phenelzine | No influence | Greyhound dogs |
Detailed Research Findings: Hydrocortisone Potentiation via COMT Inhibition
Research using rabbit aortic strips examined the mechanism by which hydrocortisone potentiates responses to catecholamines, including this compound. ahajournals.org The study found that hydrocortisone enhanced responses to this compound, similar to its effects on epinephrine and isoproterenol. ahajournals.org This potentiation was attributed to the inhibition of catechol-O-methyl transferase (COMT) by hydrocortisone. ahajournals.org
| Amine | Potentiation by Hydrocortisone (Rabbit Aorta) | Proposed Mechanism |
| This compound | Enhanced responses | COMT Inhibition |
| Epinephrine | Enhanced responses (more than norepinephrine) | COMT Inhibition |
| Norepinephrine | Enhanced responses (less than epinephrine) | COMT Inhibition |
| Isoproterenol | Enhanced responses | COMT Inhibition |
| Phenylephrine (B352888) | Unchanged responses | Not a catecholamine |
| Synephrine (B1677852) | Unchanged responses | Not a catecholamine |
| Methoxamine | Unchanged responses | Not a catecholamine |
Detailed Research Findings: Modification of Local Anesthetic Toxicity
Studies in mice investigated how vasoconstrictors like levothis compound affect the toxicity of various local anesthetics. researchgate.net
| Local Anesthetic | Vasoconstrictor | Effect on Toxicity/Lethality (Mice) |
| Procaine | Levothis compound | Decreased toxicity and lethality |
| Procaine | Epinephrine | Decreased toxicity and lethality |
| Bupivacaine | Levothis compound | No increase in toxicity or lethality |
| Bupivacaine | Epinephrine | Increased toxicity and lethality |
| Tetracaine | Levothis compound | No increase in lethality |
| Tetracaine | Epinephrine | Increased lethality |
| Lidocaine | Levothis compound | No significant effect on toxicity |
| Lidocaine | Epinephrine | No significant effect on toxicity |
These research findings, primarily from animal and in vitro studies, provide valuable insights into the potential interactions of this compound with other pharmacological agents in controlled research settings.
Future Research Directions and Unanswered Questions
Elucidation of Nuanced Receptor Subtype Selectivity
While Nordefrin is understood to exert its effects primarily through adrenergic receptors, a more nuanced understanding of its precise selectivity for different receptor subtypes (e.g., alpha-1, alpha-2, beta-1, beta-2) is crucial. Research indicates that this compound qualitatively resembles norepinephrine (B1679862) rather than epinephrine (B1671497) in its receptor profile for cardiovascular effects, showing no evidence of beta-2 adrenoceptor vasodilation. nih.gov Further studies employing advanced receptor binding assays, functional assays, and potentially biased agonism studies could provide detailed quantitative data on its affinity and efficacy at each subtype. Understanding these subtle differences could inform the development of analogues with tailored receptor profiles for specific therapeutic applications. Receptor selectivity is a relative concept, and a drug considered selective for one subtype can still affect others at higher doses. pharmacologyeducation.org Research into the molecular mechanisms determining this selectivity, potentially involving structural biology and simulations, similar to studies on norepinephrine's selectivity for beta-1 over beta-2 adrenergic receptors, could be highly informative. nih.gov
Advanced Computational Modeling for Predictive Pharmacology
Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can play a significant role in predicting this compound's interactions with its targets and potential metabolic enzymes. nih.govucl.ac.uknih.govbiomolther.org While QM/MM calculations have been used to study the catalytic mechanism of enzymes involved in catecholamine synthesis, applying these and other advanced computational techniques specifically to this compound could provide insights into its binding poses, conformational changes upon binding, and the factors governing its affinity and efficacy. nih.gov This could aid in the rational design of novel this compound analogues with improved properties or predict potential off-target interactions. Computational biology, integrating multiple molecular and cellular profiling datasets, is a growing field that can reveal complementary information about biological systems. omicscouts.com
Development of Next-Generation In Vitro and Ex Vivo Models
Current in vitro and ex vivo models may not fully recapitulate the complex physiological environment in which this compound acts. Developing more sophisticated models, such as 3D cell cultures, organ-on-a-chip systems, or precision-cut tissue slices, could provide more physiologically relevant platforms for studying this compound's effects, metabolism, and interactions at a cellular and tissue level. nih.govqima-lifesciences.commdpi.comresearchgate.netcertisoncology.com These models could offer better predictive power for in vivo outcomes and reduce the need for animal studies, aligning with the 3Rs principle (reduction, refinement, and replacement). mdpi.com Ex vivo models, in particular, are often regarded as highly representative of human tissue. qima-lifesciences.com
Integration of Omics Data for Systems-Level Understanding
Integrating data from various omics technologies (genomics, transcriptomics, proteomics, metabolomics) could provide a systems-level understanding of how this compound affects biological pathways and networks. omicscouts.combioscipublisher.comscilifelab.senih.govfrontiersin.org This could reveal previously unknown effects, identify biomarkers of response or toxicity, and provide insights into individual variability in response to this compound. Challenges exist in integrating and analyzing the large datasets generated by omics technologies, highlighting the need for advanced bioinformatics and computational tools. bioscipublisher.comfrontiersin.org Systems biology approaches aim to understand complex biological processes in a holistic framework through the integration of multi-omics data. frontiersin.org
Exploration of Novel Biosynthetic Pathways and Metabolic Fates
While the general metabolic fate of catecholamines is known, specific pathways and enzymes involved in this compound's biosynthesis (if any beyond its structural relationship to norepinephrine) and metabolism warrant further detailed investigation. nih.govescholarship.org Understanding these pathways could open possibilities for modulating this compound levels or developing prodrugs. Research into biosynthetic pathway engineering in other areas highlights the potential for elucidating and manipulating natural product synthesis. dtu.dkresearchgate.netfrontiersin.org Studies on the pharmacology of methylated norepinephrine derivatives could also provide relevant context. nih.gov
Addressing Gaps in Structure-Activity Relationship Understanding for Broader Analogue Space
Although some structure-activity relationship (SAR) studies may exist for adrenergic agonists, a comprehensive understanding of the SAR specifically for this compound and a broad range of its potential analogues is needed. biomolther.orgdatapdf.comresearchgate.netnih.gov This would facilitate the rational design and synthesis of novel compounds with improved potency, selectivity, or duration of action. Systematic SAR studies, such as those conducted for nalfurafine (B1239173) analogues, can provide valuable insights for developing new therapeutics. nih.gov Exploring a broader "analogue space" through targeted synthesis and evaluation could lead to the discovery of compounds with distinct pharmacological profiles. The concept of "space analogue" is also used in research simulating extraterrestrial environments, which, while unrelated chemically, highlights the broader scientific concept of studying related entities to understand a primary subject. spaceanalogue.comastronaut.centernasa.govresearchgate.netinterpersonalskillslab.ch
Cross-Disciplinary Research Collaborations for Translational Pharmacology
Advancing the understanding and potential applications of this compound requires collaboration between chemists, pharmacologists, biologists, computational scientists, and clinicians. Translational pharmacology, which aims to bridge the gap between basic research and clinical application, is crucial for translating findings from the laboratory to potential therapeutic uses. msjonline.orgresearchgate.netfrontiersin.orgfrontiersin.orgbuffalo.edu Such collaborations can accelerate the discovery and development process, addressing unanswered questions and exploring novel indications for this compound or its derivatives. Addressing the gap between research and clinical implementation is a known challenge in various fields. mdpi.comamu.edu.aznih.govresearchgate.netucl.ac.uk
Q & A
Q. What are the established experimental protocols for synthesizing and characterizing Nordefrin in academic research settings?
this compound synthesis typically involves stereoselective methods to ensure enantiomeric purity, critical for pharmacological activity. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural validation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers must document solvent systems, reaction temperatures, and catalyst ratios to ensure reproducibility . For known compounds, cross-referencing spectral data with published literature is essential; novel derivatives require elemental analysis and X-ray crystallography for definitive identification .
Q. How do researchers ensure the purity and stability of this compound in various experimental conditions?
Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Purity is monitored via HPLC with UV detection, while stability-indicating assays (e.g., forced degradation studies) validate method robustness. For physiological experiments, this compound is often dissolved in buffered solutions (pH 7.4) with antioxidants like ascorbic acid to prevent oxidation . Lyophilization is recommended for long-term storage to mitigate hydrolytic degradation .
Advanced Research Questions
Q. What methodological approaches are recommended to address discrepancies in this compound's binding affinity data across different in vitro studies?
Discrepancies often arise from variations in assay conditions (e.g., buffer ionic strength, protein concentration) or receptor isoform specificity. To resolve contradictions:
- Conduct orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding) to cross-validate affinity measurements.
- Standardize negative controls (e.g., α/β-adrenergic receptor blockers) and normalize data to reference agonists like norepinephrine.
- Apply multivariate regression to isolate confounding variables, such as temperature fluctuations or batch-to-batch reagent variability .
For computational studies, molecular dynamics simulations can reconcile differences by modeling ligand-receptor interactions under varying thermodynamic conditions .
Q. How can researchers optimize experimental parameters to study this compound's interaction with SARS-CoV-2 target proteins, as suggested by virtual screening data?
Initial in silico findings (e.g., binding energy of -3.54 kcal/mol for this compound in SARS-CoV-2 protease assays) require validation via:
- Docking refinement : Use flexible docking algorithms (e.g., AutoDock Vina) with explicit solvent models to account for hydrophobic interactions.
- In vitro validation : Employ fluorescence resonance energy transfer (FRET)-based protease activity assays, using a positive control like GC375.
- Dose-response analysis : Test this compound across a logarithmic concentration range (1 nM–100 µM) to calculate IC₅₀ values, ensuring ATP levels are monitored to rule off-target cytotoxicity .
Q. What strategies are effective for analyzing this compound's contradictory effects in in vivo vs. ex vivo vascular response models?
Contradictions may stem from systemic vs. localized pharmacokinetics or metabolite interference. Methodological solutions include:
- Pharmacokinetic profiling : Measure plasma and tissue concentrations of this compound and its metabolites (e.g., normetanephrine) via LC-MS/MS.
- Isolated tissue assays : Use wire myography on rodent aortic rings to isolate direct vascular effects from neuroendocrine modulation.
- Knockout models : Employ adrenoceptor (ADRA1/ADRB2) knockout mice to differentiate receptor-specific responses .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-dependent responses in this compound's adrenergic activity studies?
- Nonlinear regression : Fit sigmoidal curves to dose-response data using tools like GraphPad Prism, reporting Hill coefficients to assess cooperativity.
- Outlier handling : Apply Grubbs' test or robust regression for skewed datasets.
- Meta-analysis : Pool data from independent studies using random-effects models to account for inter-lab variability .
Q. What criteria should guide the selection of in vivo models for studying this compound's hypertensive vs. hypotensive effects?
Prioritize models with:
- Genetic relevance : Spontaneously hypertensive rats (SHR) for hypertension studies; septic shock models for hypotensive effects.
- Biomarker compatibility : Telemetry systems for continuous blood pressure monitoring and plasma catecholamine quantification .
Ethical & Reproducibility Considerations
Q. How can researchers ensure compliance with ethical standards when using this compound in human-derived cell lines or tissues?
- Obtain informed consent for human tissue use, adhering to IRB protocols.
- Disclose this compound's concentration ranges in publications to prevent misuse in unvalidated clinical contexts .
Q. What documentation is critical for enabling reproducibility of this compound-related studies?
- Supplementary Materials : Include raw HPLC chromatograms, NMR spectra, and docking parameters.
- Data Deposition : Share dose-response curves in public repositories (e.g., Zenodo) with CC-BY licenses.
- Conflict Reporting : Disclose batch-specific variability in commercial this compound samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
